

Commercial Suppliers and Technical Guide for Apixaban Acid- $^{13}\text{C},\text{d}_3$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apixaban acid- $^{13}\text{C},\text{d}_3$

Cat. No.: B12406778

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For researchers, scientists, and drug development professionals engaged in the study of Apixaban, a direct factor Xa inhibitor, the availability of high-quality, isotopically labeled internal standards is crucial for accurate bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth overview of the commercial suppliers of Apixaban acid- $^{13}\text{C},\text{d}_3$, its technical specifications, and relevant experimental protocols for its use.

Commercial Supplier Overview

Several commercial suppliers provide Apixaban acid- $^{13}\text{C},\text{d}_3$ and its closely related amide analog, Apixaban- $^{13}\text{C},\text{d}_3$, for research purposes. These labeled compounds are essential for use as internal standards in quantitative analysis by mass spectrometry. Below is a summary of the offerings from various suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Additional Notes
ESS Chem Co.	Apixaban Acid- ¹³ C, _d ₃	503614-92-4 (unlabeled)	C ₂₄ ¹³ CH ₂₁ D ₃ N ₄ O ₅	99.0% by HPLC; 99% atom ¹³ C; 99% atom D	Lot: GR-9-093; Appearance: Beige solid. [1]
ESS Chem Co.	Apixaban- ¹³ C, _d ₃	1261393-15-0	C ₂₄ ¹³ CH ₂₂ D ₃ N ₅ O ₄	97.2% by HPLC; 99% atom ¹³ C; 99% atom D	Lot: GR-14-199; Appearance: Off-white solid. [2] [3]
Cayman Chemical	Apixaban- ¹³ C, _d ₃	1261393-15-0	C ₂₄ [¹³ C]H ₂₂ D ₃ N ₅ O ₄	≥99% deuterated forms (d ₁ -d ₃)	Intended for use as an internal standard for the quantification of apixaban by GC- or LC-MS. [4]
LGC Standards	Apixaban- ¹³ C, _d ₃	1261393-15-0	C ₂₄ ¹³ CH ₂₂ D ₃ N ₅ O ₄	>95% (HPLC)	Storage Temperature: +4°C. [5]
MedchemExpress	Apixaban acid- ¹³ C, _d ₃	Not Specified	Not Specified	Not Specified	Described as the deuterium and ¹³ C labeled Apixaban acid. [6]
Acanthus Research	Apixaban- ¹³ C, _d ₃	1261393-15-0	C ₂₄ ¹³ CH ₂₂ D ₃ N ₅ O ₄	Not Specified	Product Number: API-16-001. [7]

Experimental Protocols

Isotopically labeled Apixaban, such as Apixaban acid- $^{13}\text{C},\text{d}_3$ or Apixaban- $^{13}\text{C},\text{d}_3$, is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apixaban in biological matrices like human plasma.

Protocol for Quantification of Apixaban in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the estimation of Apixaban in human plasma.
[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- Apixaban reference standard
- Apixaban- $^{13}\text{C},\text{d}_3$ (Internal Standard)
- HPLC grade methanol
- HPLC grade acetonitrile
- Ammonium formate buffer (pH 4.2)
- Human plasma (blank)

2. Preparation of Stock and Working Solutions:

- Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC grade methanol.[\[8\]](#)
- Internal Standard (IS) Stock Solution: Prepare a stock solution of Apixaban- $^{13}\text{C},\text{d}_3$ in a similar manner.
- Working Solutions: Prepare further dilutions of the Apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples by spiking into blank human plasma.[\[8\]](#)

3. Sample Preparation (Liquid-Liquid Extraction):

- To a polypropylene tube, add an aliquot of human plasma sample (containing either calibration standard, QC, or unknown concentration of Apixaban).
- Add the internal standard working solution.
- Perform liquid-liquid extraction using an appropriate organic solvent.
- Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions:

- LC Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5 μ [8]
- Mobile Phase: Acetonitrile and Ammonium formate buffer pH 4.2 (70:30 v/v)[8]
- Flow Rate: 1.0 mL/minute with a 1:1 post-column split[8]
- Run Time: Approximately 3.0 minutes[8]
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - Apixaban: m/z 460.2 > 443.2[8][9]
 - Apixaban-¹³C,_{d3}: m/z 464.2 > 447.4[8][9]

5. Data Analysis:

- Quantify Apixaban concentration by calculating the peak area ratio of the analyte to the internal standard.

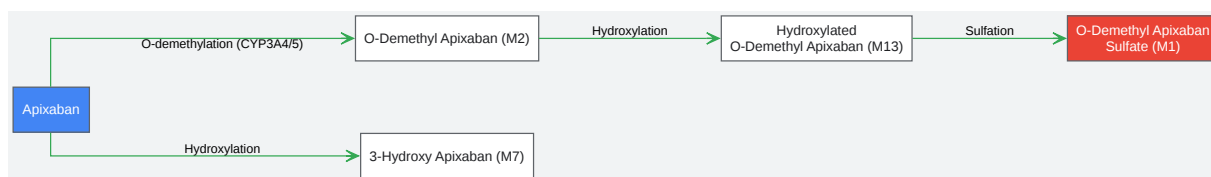
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards. The calibration curve should be linear ($r^2 \geq 0.99$) over the desired concentration range (e.g., 1.0 - 301.52 ng/mL).[8]

Apixaban Metabolism and Pharmacokinetics

Apixaban is eliminated through multiple pathways, including metabolism and excretion of the unchanged drug. The primary metabolic pathways include O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[10][11] The major enzyme involved in the metabolism of apixaban is CYP3A4.[12]

Apixaban Metabolic Pathway

The following diagram illustrates the major metabolic transformations of Apixaban.

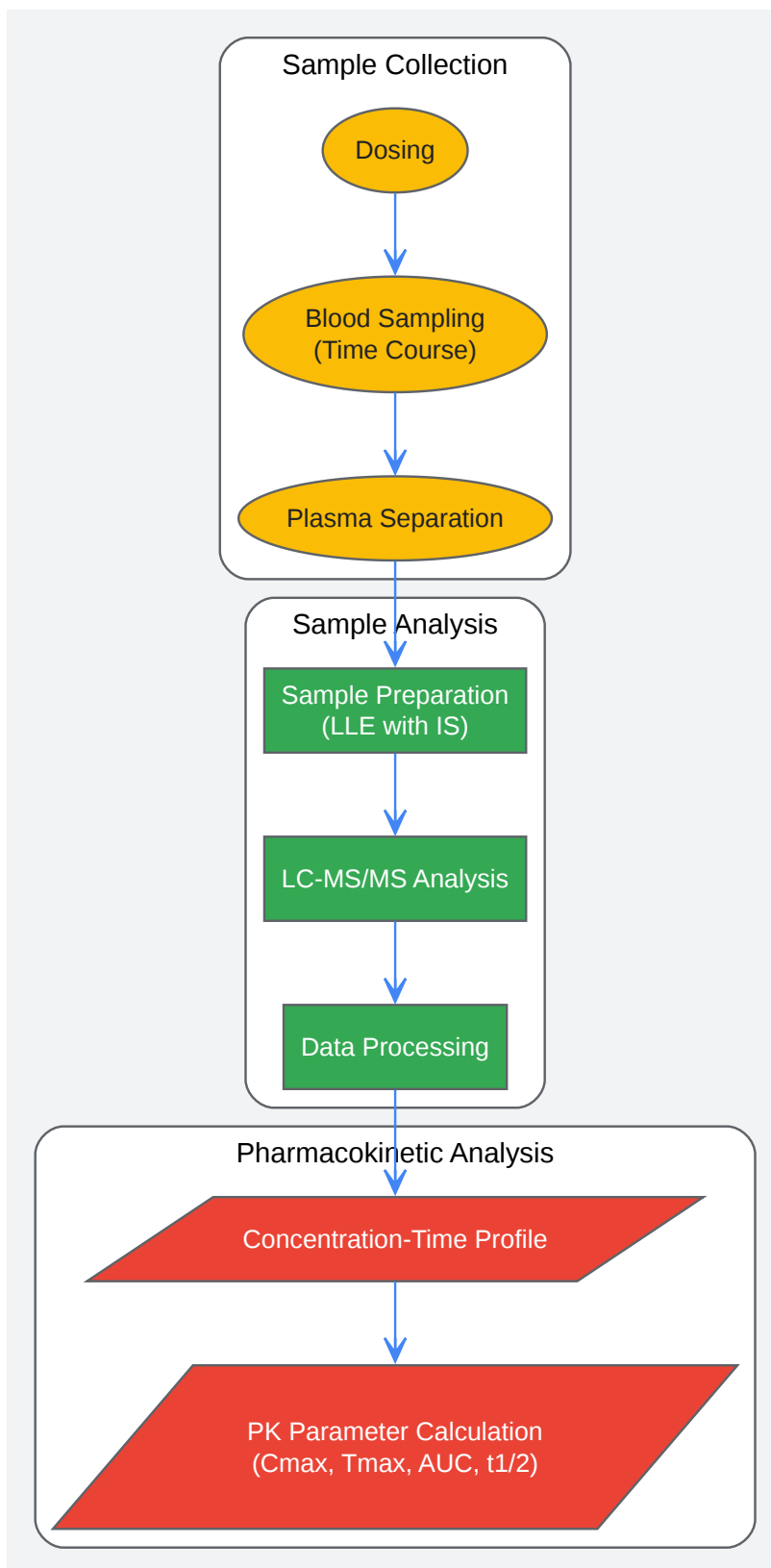


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Caption: Major metabolic pathways of Apixaban.

Experimental Workflow for Pharmacokinetic Studies

The use of Apixaban acid- $^{13}\text{C}_3\text{d}_3$ as an internal standard is integral to pharmacokinetic studies. The general workflow for such a study is depicted below.



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Caption: General workflow for a pharmacokinetic study of Apixaban.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Apixaban Acid-¹³C,_{d3}]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12406778#commercial-suppliers-of-apixaban-acid-13c-d3>]

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